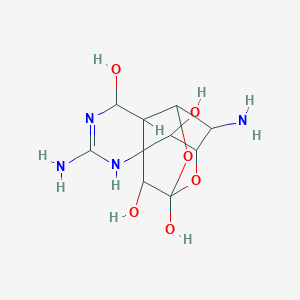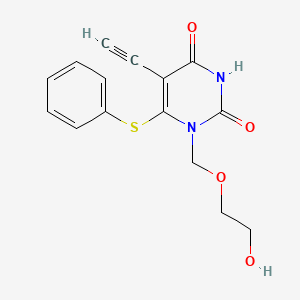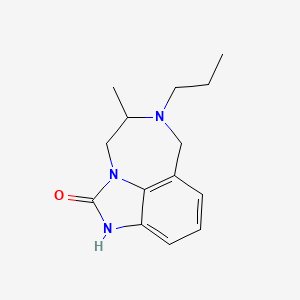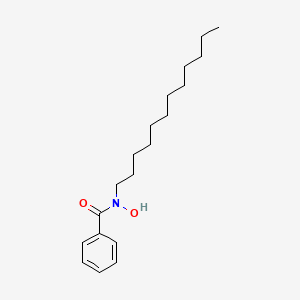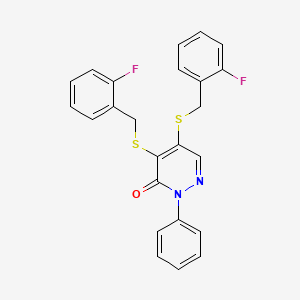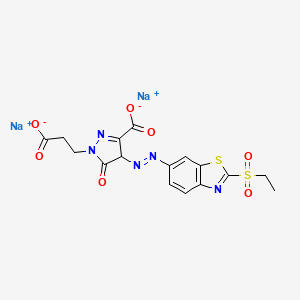![molecular formula C14H14N2O B12790745 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole CAS No. 22574-29-4](/img/structure/B12790745.png)
6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. It is known for its complex structure, which includes a pyridoindole core with methoxy and methyl substituents. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but methanesulfonic acid in methanol under reflux conditions has been reported to give good yields .
Industrial Production Methods
Industrial production of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the methoxy and methyl groups, making it less complex.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a tetrahydro ring, differing in saturation.
1-Methyl-9H-pyrido[3,4-b]indole: Similar but lacks the methoxy group.
Uniqueness
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups distinguishes it from other indole derivatives and may confer unique properties in terms of binding interactions and pharmacological effects.
Properties
CAS No. |
22574-29-4 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
6-methoxy-1,9-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-11(6-7-15-9)12-8-10(17-3)4-5-13(12)16(14)2/h4-8H,1-3H3 |
InChI Key |
AJSYZGYPCGTQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


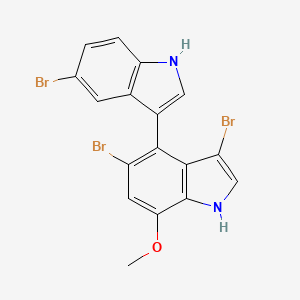
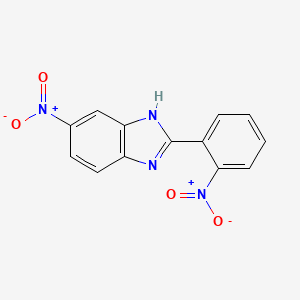
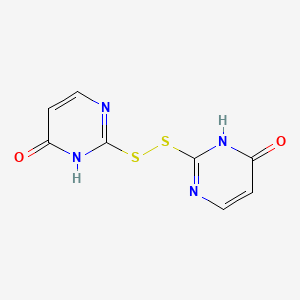
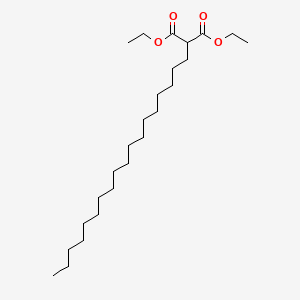
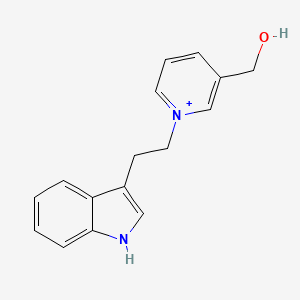
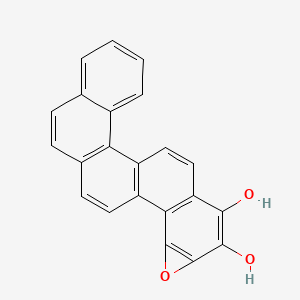
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
